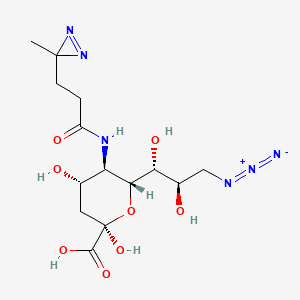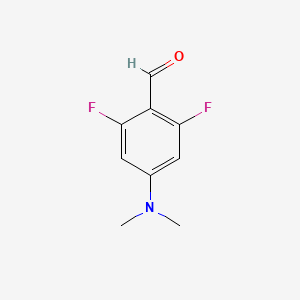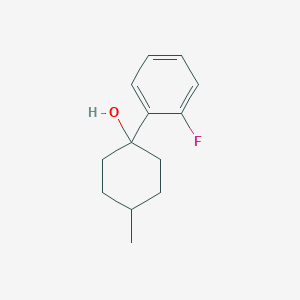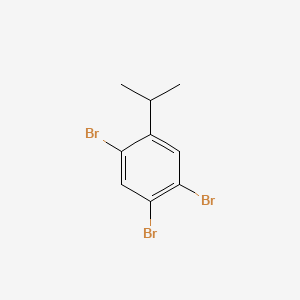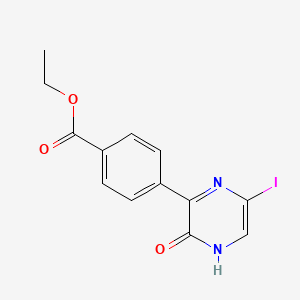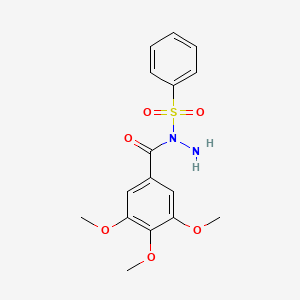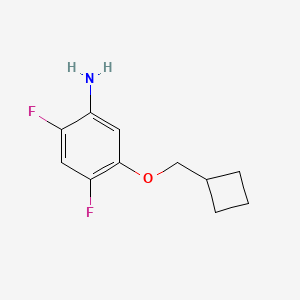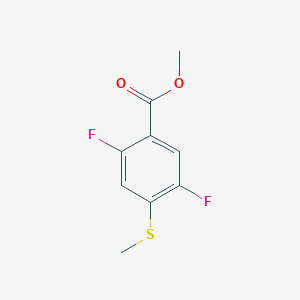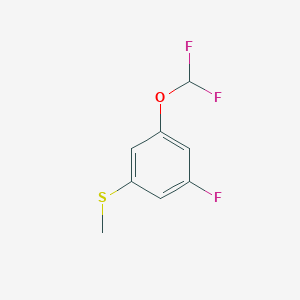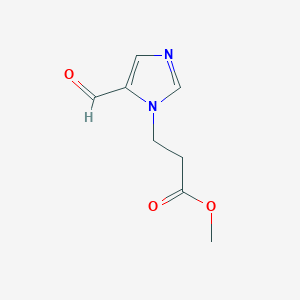
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate: is a compound with an intriguing structure. Let’s break it down:
Preparation Methods
Synthetic Routes::
Formylation of Imidazole: The formylation of imidazole can be achieved using formic acid or formyl chloride. The reaction typically occurs at the 5-position of imidazole.
Esterification: The esterification of 3-(5-formyl-1H-imidazol-1-yl)propanoic acid with methanol yields .
Industrial Production:: Industrial-scale production methods may involve optimized synthetic routes, purification, and scale-up processes.
Chemical Reactions Analysis
Oxidation: The formyl group can undergo oxidation to a carboxylic acid.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.
Comparison with Similar Compounds
Similar Compounds: Other imidazole derivatives, such as metronidazole and cimetidine, share structural similarities.
Uniqueness: The combination of formyl and ester groups in sets it apart.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-(5-formylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3 |
InChI Key |
PGPKTTNCCONVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=NC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


